molecular formula C21H21NO4S B273385 N-benzhydryl-3,4-dimethoxybenzenesulfonamide

N-benzhydryl-3,4-dimethoxybenzenesulfonamide

Cat. No. B273385
M. Wt: 383.5 g/mol
InChI Key: VSMWCYZBOJBPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-3,4-dimethoxybenzenesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its anti-inflammatory and analgesic effects. It was first synthesized in the 1960s and has been used for the treatment of various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and pharyngitis. In recent years, benzydamine has gained attention for its potential therapeutic applications in cancer treatment.

Mechanism of Action

The mechanism of action of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the inhibition of COX and lipoxygenase enzymes, which reduces the production of prostaglandins and leukotrienes, respectively. This leads to a reduction in the inflammatory response and pain.
Biochemical and Physiological Effects
Benzydamine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species, which are involved in the oxidative stress response. In addition, N-benzhydryl-3,4-dimethoxybenzenesulfonamide has been shown to have antiproliferative effects on cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its well-established anti-inflammatory and analgesic effects. This makes it a useful tool for studying the inflammatory response and pain pathways. However, one limitation of using N-benzhydryl-3,4-dimethoxybenzenesulfonamide in lab experiments is its potential toxicity. It has been shown to have toxic effects on the liver and kidneys at high doses.

Future Directions

There are a number of future directions for research on N-benzhydryl-3,4-dimethoxybenzenesulfonamide. One area of research is its potential therapeutic applications in cancer treatment. Benzydamine has been shown to have antiproliferative effects on cancer cells, and further research is needed to determine its potential use in cancer therapy. Another area of research is its potential use in the treatment of neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. Benzydamine has been shown to have anti-inflammatory effects in the brain, and further research is needed to determine its potential therapeutic applications in these disorders.
Conclusion
In conclusion, N-benzhydryl-3,4-dimethoxybenzenesulfonamide is a nonsteroidal anti-inflammatory drug that has been widely used for its anti-inflammatory and analgesic effects. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to determine its potential use in cancer therapy and neuroinflammatory disorders.

Synthesis Methods

The synthesis of N-benzhydryl-3,4-dimethoxybenzenesulfonamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-benzhydrylamine in the presence of a base such as sodium carbonate. The reaction yields N-benzhydryl-3,4-dimethoxybenzenesulfonamide, which is then purified by recrystallization.

Scientific Research Applications

Benzydamine has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, which are involved in the inflammatory response. Benzydamine has also been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, which are also involved in the inflammatory response.

properties

Product Name

N-benzhydryl-3,4-dimethoxybenzenesulfonamide

Molecular Formula

C21H21NO4S

Molecular Weight

383.5 g/mol

IUPAC Name

N-benzhydryl-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C21H21NO4S/c1-25-19-14-13-18(15-20(19)26-2)27(23,24)22-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21-22H,1-2H3

InChI Key

VSMWCYZBOJBPLV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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